N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenoxypropanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for “N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenoxypropanamide” is not available in the retrieved data .
Chemical Reactions Analysis
The chemical reactions involving “N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenoxypropanamide” are not explicitly mentioned in the retrieved data .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and stability. Unfortunately, the specific physical and chemical properties for “N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenoxypropanamide” are not available in the retrieved data .
Scientific Research Applications
Polymerization and Material Science
Polyphenol-Containing Nanoparticles
Polyphenols, including compounds structurally related to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenoxypropanamide, have been explored for their antioxidation property, anticancer activity, and universal adherent affinity. These compounds are instrumental in preparing, stabilizing, and modifying multifunctional nanoassemblies for bioimaging, therapeutic delivery, and other biomedical applications (Guo et al., 2021).
Anticancer Agents
Functionalized Amino Acid Derivatives
A study focused on synthesizing functionalized amino acid derivatives as new pharmacophores for designing anticancer agents. Compounds similar to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenoxypropanamide were evaluated for their in vitro cytotoxicity against human cancer cell lines, showing promise as candidates for developing new anticancer therapies (Kumar et al., 2009).
Organic Synthesis and Chemical Reactions
Chiral Ethyl Zinc Complexes
Research into chiral diaminophenoxy proligands and their zinc ethyl complexes, similar in complexity to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenoxypropanamide, has shown significant stability and reactivity, particularly in the context of polymerization reactions such as the ring-opening polymerization of lactide to poly(lactic acid) (Labourdette et al., 2009).
Pharmacology and Bioactive Compounds
Synthesis of Antagonists of Muscarinic Receptors
Research on α-hydroxyamides with (2,6-dialkoxyphenoxy)methyl substituents, which are structurally related to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenoxypropanamide, explored their activities as antagonists of the M3 muscarinic receptor. This study provides insights into the potential therapeutic applications of such compounds in treating diseases related to muscarinic receptors (Broadley et al., 2011).
Synthesis and Structural Analysis
(±)‐threo‐3‐Hydroxy‐2,3‐diphenylpropanoic Acid Dimethylamide
The crystal structure of a compound similar to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenoxypropanamide was analyzed, highlighting the importance of structural analysis in understanding the properties and potential applications of such complex molecules (Kolev et al., 1995).
Safety And Hazards
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-13(25-15-7-5-4-6-8-15)19(22)20-12-16(21)14-9-10-17(23-2)18(11-14)24-3/h4-11,13,16,21H,12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPRVWJQPQVCLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC(=C(C=C1)OC)OC)O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-phenoxypropanamide |
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